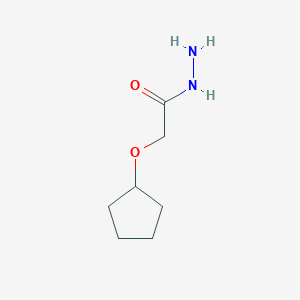

2-(Cyclopentyloxy) acetohydrazide

Número de catálogo B1526396

Peso molecular: 158.2 g/mol

Clave InChI: FUIDVFBWAIISAI-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08546391B2

Procedure details

2.60 g of cyclopentyloxyacetic acid (18.03 mmol, 1.0 eq.) are placed in 50 mL of dichloromethane at room temperature with stirring. 2.86 g of tert-butyl hydrazinecarboxylate (21.64 mmol, 1.2 eq.), 2.437 g of hydroxybenzotriazole (18.03 mmol, 1.0 eq.), 4.148 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (21.64 mmol, 1.2 eq.) and 4.08 mL of diisopropylethylamine (23.44 mmol, 1.3 eq.) are successively added with stirring. After 18 hours, the reaction medium is diluted with dichloromethane and washed twice with water. The organic phase is dried over sodium sulfate, filtered and evaporated. The residue is dissolved in 60 mL of dichloromethane. 15 mL of trifluoroacetic acid (201.93 mmol, 11.20 eq.) are added. The reaction medium is stirred for 2 hours and concentrated under vacuum. The residue is chromatographed on silica gel, eluting with a dichloromethane/methanol/aqueous ammonia gradient ranging from 99/1/0.1 to 95/5/0.5. 2.7 g of cyclopentyloxyacetic acid hydrazide are obtained.

Quantity

4.148 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([O:6][CH2:7][C:8]([OH:10])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:11](C(OC(C)(C)C)=O)[NH2:12].OC1C2N=NNC=2C=CC=1.Cl.C(N=C=NCCCN(C)C)C.C(N(C(C)C)CC)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH:1]1([O:6][CH2:7][C:8]([NH:11][NH2:12])=[O:10])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCC1)OCC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

2.86 g

|

|

Type

|

reactant

|

|

Smiles

|

N(N)C(=O)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

2.437 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=CC=2NN=NC21

|

|

Name

|

|

|

Quantity

|

4.148 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C)N=C=NCCCN(C)C

|

|

Name

|

|

|

Quantity

|

4.08 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase is dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue is dissolved in 60 mL of dichloromethane

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction medium is stirred for 2 hours

|

|

Duration

|

2 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue is chromatographed on silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with a dichloromethane/methanol/aqueous ammonia gradient

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCC1)OCC(=O)NN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.7 g | |

| YIELD: CALCULATEDPERCENTYIELD | 94.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |